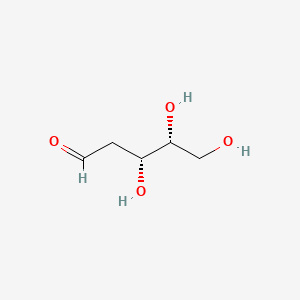

(3R,4R)-3,4,5-trihydroxypentanal

Description

Properties

IUPAC Name |

(3R,4R)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@@H](CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Methods

Stereoselective Synthesis from 2-Deoxy-D-Ribose

A patent by outlines a four-step strategy for synthesizing 2-deoxy-L-ribose, which can be adapted for (3R,4R)-3,4,5-trihydroxypentanal. The process involves:

Protection of the Aldehyde Group :

Reacting 2-deoxy-D-ribose with a lower alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) forms a stable acetal derivative. This step prevents unwanted side reactions at the aldehyde position.Activation of Hydroxyl Groups :

The 3- and 4-hydroxyl groups are activated using sulfonylating agents like methanesulfonyl chloride or p-toluenesulfonyl chloride. This generates a bis-sulfonate intermediate, priming these positions for stereochemical inversion.Stereochemical Inversion :

Treatment with a nucleophile (e.g., sodium acetate) induces a double inversion mechanism at C3 and C4, converting the (3S,4R) configuration of 2-deoxy-D-ribose to the desired (3R,4R) configuration. Solvent choice (e.g., DMF, DMSO) and temperature (60–100°C) critically influence reaction efficiency.Deprotection :

Acidic hydrolysis (e.g., HCl in tetrahydrofuran) removes the acetal protecting group, yielding this compound. Purification via column chromatography or crystallization ensures high enantiomeric purity (>98%).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Methanol, HCl (1%), 25°C, 12h | 92 | 95 |

| Activation | Methanesulfonyl chloride, Pyridine, 0°C, 2h | 85 | 90 |

| Inversion | Sodium acetate, DMF, 80°C, 8h | 78 | 88 |

| Deprotection | 2M HCl, THF, 50°C, 4h | 89 | 98 |

Asymmetric Dihydroxylation of Pentenals

Sharpless asymmetric dihydroxylation offers an alternative route. A pentenal precursor undergoes dihydroxylation using an osmium tetroxide catalyst and chiral ligands (e.g., (DHQ)₂PHAL) to install the 3R and 4R hydroxyl groups simultaneously. For example:

$$

\text{Pentenal} + \text{OsO}4 + \text{(DHQ)}2\text{PHAL} \xrightarrow{\text{H}_2\text{O, t-BuOH}} (3R,4R)\text{-trihydroxypentanal}

$$

This method achieves enantiomeric excesses (ee) of 85–90% but requires stringent control over reaction conditions to avoid over-oxidation.

Industrial-Scale Production

Catalytic Hydrogenation of Ketopentose Derivatives

Industrial methods prioritize cost-effectiveness and scalability. One approach involves hydrogenating a ketopentose derivative (e.g., 3,4-diketo-pentanal) over a Raney nickel catalyst under high-pressure H₂ (50–100 bar). The reaction selectively reduces ketones to hydroxyl groups while preserving the aldehyde functionality.

Optimization Parameters:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.

Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers and esters.

Scientific Research Applications

(3R,4,5-trihydroxypentanal) has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studying metabolic pathways and enzyme reactions.

Medicine: The compound is investigated for its potential therapeutic properties.

Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (3R,4R)-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Variations

The table below compares (3R,4R)-3,4,5-trihydroxypentanal with analogous compounds based on hydroxyl group positions, stereochemistry, and molecular properties:

Stereochemical and Functional Group Analysis

- Hydroxyl Position Impact : Shifting hydroxyl groups from C3,4,5 (target compound) to C2,3,4 (e.g., 13039-75-3) alters hydrogen-bonding networks and reactivity. For instance, (2R,3R,4R)-2,3,4-Trihydroxypentanal has been used in glycosylation studies due to its accessible C5 aldehyde .

- Stereochemistry : The R-configuration at C3 and C4 in the target compound contrasts with the S-configuration in (3S,4R)-3,4,5-trihydroxypentanal (CAS 533-67-5), which may lead to differences in enzymatic recognition .

- Derivatives and Modifications : The ether-linked derivative (C₈H₁₆O₇) exhibits enhanced solubility in polar solvents due to its additional hydroxyl and ether groups, making it suitable for pharmaceutical applications .

Biological Activity

(3R,4R)-3,4,5-trihydroxypentanal is a polyol compound characterized by its three hydroxyl groups and an aldehyde functional group. This compound exhibits significant biological activity due to its structural similarity to sugar molecules, which allows it to participate in various metabolic pathways and enzyme interactions. This article explores the biological activities of this compound, highlighting its potential therapeutic applications and biochemical roles.

- Molecular Formula : CHO

- Molar Mass : 134.13 g/mol

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 4

- Solubility : Highly soluble in water (approximately 1390 mg/ml) .

Metabolic Pathways and Enzyme Interactions

This compound can act as a substrate for enzymes involved in carbohydrate metabolism. Its hydroxyl groups facilitate hydrogen bonding with biological macromolecules, influencing various cellular processes. Research indicates that this compound may modulate metabolic pathways or serve as a precursor for biologically active metabolites .

Therapeutic Potential

The compound's structural features suggest several therapeutic applications:

- Antidiabetic Activity : Similar compounds have shown potential in glycosidase inhibition, which can be beneficial in managing diabetes by regulating blood sugar levels.

- Antibacterial Properties : Some studies suggest that derivatives of trihydroxypentanal exhibit antibacterial effects, making them candidates for developing new antimicrobial agents .

- Immunosuppressant Effects : The compound may also have immunosuppressive properties, which could be useful in treating autoimmune diseases .

Case Study 1: Glycosidase Inhibition

A study highlighted the effectiveness of this compound in inhibiting glycosidases. This inhibition can lead to decreased carbohydrate absorption in the intestine, thus lowering blood glucose levels. The results indicated a significant reduction in enzyme activity when treated with the compound compared to controls .

Case Study 2: Antibacterial Activity

Research conducted on various derivatives of trihydroxypentanal demonstrated notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the ability of the hydroxyl groups to interact with bacterial cell membranes, disrupting their integrity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Deoxy-D-ribose | CHO | Lacks one oxygen atom; important in nucleic acid structure |

| (2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal | CHO | Contains four hydroxyl groups; differs in reactivity |

| (3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone | CHO | Different carbon backbone; alters functional properties |

The unique stereochemistry and functional group arrangement of this compound enhance its reactivity and interactions with biological molecules compared to similar compounds. This distinct configuration makes it particularly valuable for specialized applications in biochemical research and therapeutic development.

Q & A

Basic Research Questions

Q. What are the critical stereochemical considerations for synthesizing (3R,4R)-3,4,5-trihydroxypentanal, and how can its enantiomeric purity be validated experimentally?

- Methodological Answer : The compound’s stereochemistry requires chiral synthesis techniques, such as asymmetric catalysis or enzymatic resolution. To confirm enantiomeric purity, use polarimetry to measure optical rotation and compare with literature values for stereoisomers like (3S,4R)-3,4,5-trihydroxypentanal (2-Deoxy-D-ribose) . Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomers, while -NMR can distinguish diastereomers via chemical shift differences in hydroxyl-bearing carbons .

Q. How does the configuration of hydroxyl groups in this compound influence its solubility and stability in aqueous solutions?

- Methodological Answer : The equatorial vs. axial positioning of hydroxyl groups (dictated by R/R configuration) affects hydrogen bonding and hydration. Conduct solubility assays in buffered solutions (pH 4–9) and monitor stability via UV-Vis spectroscopy at 220–280 nm (for aldehyde degradation). Compare with (3S,4R)-isomers (e.g., 2-Deoxy-D-ribose), which show higher aqueous solubility due to favorable intramolecular H-bonding .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics of this compound during glycosylation reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. Use stopped-flow NMR to track real-time reaction progress under controlled conditions (e.g., DMF vs. THF). Compare activation energies via Arrhenius plots and validate with DFT calculations (e.g., Gaussian software) to model transition states. Reference analogous systems, such as (2R,3R,4S,5S)-6-Methylheptane-1,2,3,4,5-pentaol, where solvent effects on reaction pathways are well-documented .

Q. How can researchers differentiate between tautomeric forms of this compound in solution, and what analytical tools are most effective?

- Methodological Answer : The compound may exist as an open-chain aldehyde or cyclic hemiacetal. Use -NMR (500 MHz, DO) to detect characteristic aldehyde proton signals (~9.5 ppm) and cyclic forms (downfield shifts at 4.5–5.5 ppm). IR spectroscopy (1700 cm for C=O stretch) and dynamic light scattering (DLS) can further confirm tautomeric equilibria. Cross-reference with 2-Deoxy-D-ribose tautomerization studies .

Q. What role does this compound play in modulating enzyme activity, and how can its binding affinity be quantified?

- Methodological Answer : The compound may act as a substrate analog or inhibitor for aldose reductases or glycosyltransferases. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () with purified enzymes. Compare with structural analogs like (2R,3R,4R)-2,3,4,5-tetrahydroxypentyl purine derivatives, which exhibit similar binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.